Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound characterized by its unique pyrazole structure. Its molecular formula is C₈H₁₀Br₂N₂O, with a molecular weight of approximately 325.98 g/mol. This compound features a bromine atom at the 4-position and another bromomethyl group at the 3-position of the pyrazole ring, along with an ethyl ester at the carboxylate group. The presence of multiple bromine substituents imparts significant reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .
These reactions are essential for its potential applications in drug development and material science .
The synthesis of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves:
These steps can vary based on specific reagents and conditions used in the laboratory .
Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate has potential applications in:
These applications highlight its versatility as a chemical entity in various fields .
Interaction studies involving ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate focus on its behavior with biological targets:
Such studies are crucial for understanding how this compound could be utilized in therapeutic contexts .
Several compounds share structural similarities with ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | C₇H₉BrN₂O₂ | Lacks bromomethyl group; simpler structure |
| Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate | C₇H₉BrN₂O₂ | Different bromine position; similar reactivity |
| Ethyl 4-bromo-3-(bromomethyl)-1-methylpyrazole | C₈H₉Br₂N₂O | Similar pyrazole structure but without carboxylate |
The uniqueness of ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate lies in its dual bromination and specific carboxylate functionality, which may enhance its reactivity and biological profile compared to these similar compounds .